4-Methylumbelliferyl beta-D-mannopyranoside
CAS No.: 67909-30-2
Cat. No.: VC20762761
Molecular Formula: C16H18O8
Molecular Weight: 338.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67909-30-2 |
---|---|
Molecular Formula | C16H18O8 |
Molecular Weight | 338.31 g/mol |
IUPAC Name | 4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Standard InChI | InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 |
Standard InChI Key | YUDPTGPSBJVHCN-NZBFACKJSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Chemical Structure and Properties
4-Methylumbelliferyl beta-D-mannopyranoside (CAS: 28541-83-5) is a glycoside compound with the molecular formula C16H18O8 and a molecular weight of 338.31 g/mol . It consists of a beta-D-mannopyranoside sugar moiety linked to a 4-methylumbelliferone (4-MU) fluorophore through a glycosidic bond.
Physical Properties
The physical properties of 4-methylumbelliferyl beta-D-mannopyranoside are summarized in the table below:
Property | Value |
---|---|
Physical Form | Solid |
Color | White to Off-White |
Melting Point | 190°C |
Storage Temperature | 2-8°C |
Solubility | Pyridine: 20 mg/mL, clear, faintly yellow |
Stability | Hygroscopic |
The compound is stable under recommended storage conditions but should be protected from moisture due to its hygroscopic nature .
Synthesis Methods
General Glycosylation Approaches
The synthesis of 4-methylumbelliferone-based glycosides often involves glycosylation reactions using protected sugar donors and the 4-methylumbelliferone acceptor . For mannopyranoside derivatives, this typically involves:
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Use of peracetylated mannose as a glycosyl donor
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Reaction with 4-methylumbelliferone in suitable solvents such as dichloromethane
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Catalysis using Lewis acids (e.g., boron trifluoride etherate)
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Deprotection to remove acetyl groups and yield the final product
The stereochemical outcome of these reactions (alpha vs. beta configuration) can be controlled through reaction conditions and the choice of protecting groups.
Biological Applications
Enzyme Substrate Activity
4-Methylumbelliferyl beta-D-mannopyranoside serves as a substrate for beta-mannosidase enzymes . When the glycosidic bond is hydrolyzed by beta-mannosidase, the released 4-methylumbelliferone exhibits fluorescence, which can be measured to quantify enzyme activity.
Analytical Applications
The compound has significant analytical applications, particularly as a reagent for studying biomass degradation by fungi . Fungi produce various glycoside hydrolases, including beta-mannosidases, that break down plant cell wall components. By using 4-methylumbelliferyl beta-D-mannopyranoside as a substrate, researchers can:
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Detect the presence of beta-mannosidase activity in fungal samples
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Quantify enzyme production levels
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Study enzyme kinetics and specificity
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Evaluate the effectiveness of biomass degradation processes
Research Applications
Coupled Fluorescent Assays
One notable research application of 4-methylumbelliferyl beta-D-mannopyranoside is in coupled fluorescent assays. For example, it can be used in combination with other substrates to study complex glycoside hydrolase activities. The compound has been used in conjunction with beta-mannosidases from organisms such as Cellulomonas fimi or Helix pomatia as coupling enzymes in fluorescent assays .
Glycobiology Research
The compound plays an important role in glycobiology research, particularly in studies examining:
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Carbohydrate processing enzymes
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Glycan catabolism pathways
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Enzyme structure-function relationships
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Development of enzyme inhibitors
Comparison with Alpha Form
It is important to distinguish 4-methylumbelliferyl beta-D-mannopyranoside from its stereoisomer, 4-methylumbelliferyl alpha-D-mannopyranoside. While they share the same molecular formula and weight, they differ in the stereochemistry of the glycosidic bond between the mannose and 4-methylumbelliferone.
Key Differences
Feature | Beta Form | Alpha Form |
---|---|---|
Glycosidic Bond | Beta configuration | Alpha configuration |
Target Enzyme | Beta-mannosidase | Alpha-mannosidase |
Research Uses | Biomass degradation studies, beta-mannosidase assays | Detection of alpha-mannosidase activity |
CAS Number | 28541-83-5 | 28541-83-5* |
*Note: The search results show the same CAS number for both forms, which appears to be an inconsistency in the database entries. Typically, different stereoisomers would have different CAS numbers.
The alpha form has been more extensively studied and is used primarily for the detection and quantification of alpha-mannosidase activity in various biological samples . It has applications in diagnosing certain lysosomal storage diseases characterized by alpha-mannosidase deficiency.
Analytical Methods and Assay Development
Fluorometric Assays
The primary analytical application of 4-methylumbelliferyl beta-D-mannopyranoside is in fluorometric assays for beta-mannosidase activity. These assays work on the principle that hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which is fluorescent under alkaline conditions.
A typical assay protocol involves:
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Incubation of the enzyme sample with the substrate
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Termination of the reaction (often by adding alkaline buffer)
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Measurement of fluorescence (typically at excitation 365 nm, emission 450 nm)
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Quantification based on a standard curve of 4-methylumbelliferone
Coupled Enzyme Assays
More complex assay systems may involve coupled enzyme reactions. For example, the development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases has been reported using related substrates . This approach can provide increased sensitivity and specificity for detecting specific enzyme activities in complex biological samples.
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